molecular formula C6H11N3O2 B576582 2,5-Piperazinedione,  3-(2-aminoethyl)- CAS No. 13435-32-0

2,5-Piperazinedione, 3-(2-aminoethyl)-

Cat. No.: B576582
CAS No.: 13435-32-0
M. Wt: 157.173
InChI Key: FOCADVGRBSJIKM-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3-(2-aminoethyl)- is a cyclic dipeptide derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5 and a 2-aminoethyl (-CH₂CH₂NH₂) substituent at position 3. The molecular formula is inferred to be C₆H₁₁N₃O₂ (molecular weight ≈ 157.17 g/mol), though exact values require further experimental validation.

Properties

CAS No.

13435-32-0

Molecular Formula

C6H11N3O2

Molecular Weight

157.173

IUPAC Name

3-(2-aminoethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H11N3O2/c7-2-1-4-6(11)8-3-5(10)9-4/h4H,1-3,7H2,(H,8,11)(H,9,10)

InChI Key

FOCADVGRBSJIKM-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)N1)CCN

Synonyms

2,5-Piperazinedione, 3-(2-aminoethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Piperazinedione derivatives exhibit diverse properties depending on substituent type, position, and stereochemistry:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source/Reference
2,5-Piperazinedione, 3-(2-aminoethyl)- 3-(2-aminoethyl) ~157.17 Potential bioactivity via NH₂ group (inferred)
3,6-Bis(2-methylpropyl)-2,5-piperazinedione 3,6-bis(isobutyl) 212.29 Antimicrobial, antifungal
3-(1H-Indol-3-ylmethyl)-6-methyl-2,5-piperazinedione 3-indolylmethyl, 6-methyl ~273.32 Isolated from marine fungi; uncharacterized bioactivity
cis-3,6-Bis(hydroxymethyl)-2,5-piperazinedione 3,6-hydroxymethyl 174.15 Used in stereoselective synthesis
3-Methyl-6-(phenylmethyl)-2,5-piperazinedione 3-methyl, 6-benzyl ~246.29 Detected in microbial extracts

Key Observations :

  • Aminoethyl vs. This may enhance solubility in aqueous environments compared to more lipophilic analogs .
  • Reactivity: Piperazinediones with exocyclic amines (e.g., aminoethyl) may exhibit higher reactivity in oxidation or conjugation reactions compared to inert derivatives like 1,4-dibenzyl-2,3-piperazinedione (). For example, RuO₄ oxidation selectively targets N-α-C-H bonds in amines, suggesting the aminoethyl group could render the compound susceptible to similar transformations .

Preparation Methods

Cyclization of Substituted Dipeptides

The cyclization of dipeptides represents a foundational approach for constructing the diketopiperazine core. A study by Kishi and co-workers demonstrated that N-protected amino acids, such as N-4-methoxybenzyl (N-PMB)-glycine, can be coupled with amino acid methyl esters to form linear dipeptides, which subsequently undergo cyclization under mild acidic conditions . For 3-(2-aminoethyl)-substituted derivatives, this method requires the incorporation of a 3-(2-aminoethyl)glycine residue during dipeptide assembly.

The process involves:

  • Dipeptide Formation : Reacting N-PMB-3-(2-aminoethyl)glycine with a second amino acid methyl ester (e.g., alanine methyl ester) using standard peptide coupling reagents.

  • Cyclization : Treating the linear dipeptide with trifluoroacetic acid (TFA) to remove the PMB group and promote intramolecular amide bond formation, yielding the DKP scaffold .

  • Functionalization : Optional Boc-protection of the aminoethyl group using di-tert-butyl dicarbonate (Boc₂O) to enhance stability during downstream applications .

This method achieves >20:1 diastereoselectivity and yields of 70–85% , depending on the steric and electronic properties of the amino acid side chains .

Haloacetyl Halide Condensation

A patented method for synthesizing 2,5-diketopiperazines involves the reaction of substituted glycine amides with haloacetyl halides, followed by base-mediated cyclization . For 3-(2-aminoethyl)-2,5-piperazinedione, the protocol is adapted as follows:

  • Glycine Amide Substitution : Starting with 3-(2-aminoethyl)glycine amide, which is reacted with chloroacetyl chloride in the presence of triethylamine to form a linear intermediate.

  • Cyclization : Adding powdered sodium hydroxide to the reaction mixture induces intramolecular nucleophilic attack, forming the six-membered DKP ring .

Key advantages of this method include:

  • High Yields : Up to 94.4% yield under optimized conditions .

  • Scalability : The reaction proceeds in toluene at 70–80°C, enabling large-scale synthesis without phase-transfer catalysts .

Aldol Condensation of Diacetyl-2,5-Piperazinedione

Recent work on phenylahistin derivatives highlights the utility of aldol condensation for introducing substituents to the DKP core . While this method traditionally employs imidazole aldehydes, it can be modified to incorporate aminoethyl groups:

  • Substrate Preparation : Diacetyl-2,5-piperazinedione is treated with cesium carbonate in DMF to generate enolate species.

  • Aldol Reaction : Reacting the enolate with a protected 2-aminoethyl aldehyde (e.g., tert-butyl (2-oxoethyl)carbamate) forms a β-hydroxy ketone intermediate.

  • Dehydration and Deprotection : Acidic conditions (e.g., HCl) facilitate dehydration to the α,β-unsaturated ketone, followed by hydrogenolysis to remove protecting groups .

This method offers modularity but requires stringent control over reaction conditions to prevent epimerization. Yields range from 50–65% , depending on the aldehyde’s steric bulk .

Bromination and Nucleophilic Displacement

Although originally developed for epidithia-DKPs , bromination-displacement sequences can be repurposed for aminoethyl functionalization:

  • Bromination : Treating 1,4-dimethyl-2,5-piperazinedione with bromine in o-dichlorobenzene at 150°C yields 3,6-dibromo-DKP.

  • Nucleophilic Substitution : Replacing bromine atoms with 2-aminoethylthiols via SN2 displacement, followed by oxidation to stabilize the product .

Challenges include:

  • Regioselectivity : Unfavorable dehydrobromination may occur with bulky substituents .

  • Oxidative Sensitivity : The aminoethyl group necessitates inert atmosphere handling.

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Complexity Scalability
Dipeptide Cyclization 70–85%>20:1 drModerateHigh
Haloacetyl Condensation 90–94%Not reportedLowVery high
Aldol Condensation 50–65%ModerateHighModerate
Bromination-Displacement 60–72%LowVery highLow

Key Findings :

  • The haloacetyl condensation method is optimal for industrial-scale production due to its simplicity and high yields.

  • Dipeptide cyclization excels in stereochemical control, making it preferable for pharmaceutical applications.

  • Aldol condensation and bromination-displacement are niche strategies for specialized derivatives but suffer from lower efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-aminoethyl)-2,5-piperazinedione and its analogs under laboratory conditions?

  • Methodology :

  • Solid-phase peptide synthesis (SPPS) is commonly used for cyclic dipeptides. For example, cyclo(-Ala-Tyr) (CAS 21754-26-7) is synthesized via cyclization of linear dipeptides under mild acidic conditions .
  • Akaimova's method ( ) involves recrystallization from dimethylformamide (DMF) after ethanol washing to purify dibenzyl-piperazinedione derivatives. This approach can be adapted by substituting amino acid precursors (e.g., using 2-aminoethyl groups instead of benzyl groups).
  • Characterization : Use FT-IR to confirm diketopiperazine ring formation (C=O stretches at 1650–1700 cm⁻¹) and LC-MS/MS for molecular weight validation .

Q. How can researchers characterize the structural and thermal properties of 3-(2-aminoethyl)-2,5-piperazinedione using standard analytical techniques?

  • Methodology :

  • Thermodynamic Data : Refer to NIST thermochemistry databases ( ) for enthalpy of formation (ΔfH°solid) and combustion (ΔcH°solid). Differential scanning calorimetry (DSC) can experimentally validate these values.
  • Crystallography : X-ray diffraction can resolve stereochemistry, as demonstrated for cyclo(Leu-Ile) derivatives .
  • Spectroscopy : ¹H/¹³C NMR detects substituent effects (e.g., 2-aminoethyl group shifts in δ 3.2–3.5 ppm for NH₂) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the molecular interactions of 3-(2-aminoethyl)-2,5-piperazinedione with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model binding to neurological receptors (e.g., NMDA or GABA receptors), referencing ’s findings on enzyme inhibition.
  • MD Simulations : Simulate stability in aqueous environments using AMBER or GROMACS, incorporating solvation models and force fields (e.g., OPLS-AA) .
  • QSAR Studies : Correlate structural features (e.g., aminoethyl substitution) with bioactivity using datasets from cyclo-dipeptide analogs (e.g., cyclo(Phe-Val) in ) .

Q. How can discrepancies in thermochemical data for 2,5-piperazinedione derivatives be resolved through experimental validation?

  • Methodology :

  • Calorimetry : Replicate NIST-reported ΔrH° values ( ) using isothermal titration calorimetry (ITC) under controlled conditions (e.g., 25°C, 1 atm).
  • Cross-Validation : Compare computational results (e.g., Gaussian-based DFT calculations for ΔfH°) with experimental data to identify outliers .
  • Error Analysis : Investigate solvent effects (e.g., DMF vs. water) on clustering reactions, as ion clustering data ( ) may vary with solvent polarity.

Q. What strategies are recommended for elucidating the stereochemical configuration of 3-(2-aminoethyl)-2,5-piperazinedione derivatives?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as applied to cyclo(Tyr-Val) (CAS 21754-25-6) .
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by comparing experimental and simulated spectra .
  • X-ray Crystallography : Determine crystal structures of heavy-atom derivatives (e.g., brominated analogs like 89959-26-2 in ) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of 2,5-piperazinedione derivatives?

  • Methodology :

  • Dose-Response Studies : Replicate enzyme inhibition assays () across multiple concentrations to confirm IC₅₀ values.
  • Meta-Analysis : Compare results from cyclo-dipeptides (e.g., cyclo(Pro-Tyr) in ) to identify substituent-dependent trends.
  • Control Experiments : Test purity via NMR and HRMS to rule out impurities as a cause of variability .

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